4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide
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Overview
Description
Preparation Methods
The synthesis of 4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. common methods include the use of NMR, HPLC, LC-MS, and UPLC techniques to ensure the purity and quality of the compound .
Chemical Reactions Analysis
4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a reagent in chemical synthesis, as well as in the development of new pharmaceuticals and other biologically active compounds. Additionally, it is used in industrial applications for the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context. it is known to exert its effects through various biochemical and physiological mechanisms .
Comparison with Similar Compounds
4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide can be compared with other similar compounds, such as those with similar molecular structures and properties. Some of these similar compounds include other oxetane derivatives and amides. The uniqueness of this compound lies in its specific molecular structure and the particular applications it is used for .
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-[(3-methyloxetan-3-yl)methylamino]butanamide |
InChI |
InChI=1S/C9H18N2O2/c1-9(6-13-7-9)5-11-4-2-3-8(10)12/h11H,2-7H2,1H3,(H2,10,12) |
InChI Key |
MMCVPXJJDLIBCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CNCCCC(=O)N |
Origin of Product |
United States |
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